2-(4-Chlorophenyl)-1,3-dithiane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMIKGLVFJCJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145923 | |
| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10359-09-8 | |
| Record name | 2-(4-Chlorophenyl)-1,3-dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-dithiane: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-1,3-dithiane is a versatile synthetic intermediate that holds significant importance in the fields of organic chemistry and drug development.[1] Its unique structure, featuring a 1,3-dithiane ring attached to a 4-chlorophenyl group, provides a powerful tool for the construction of complex molecular architectures.[1] This guide, designed for researchers and scientists, offers a comprehensive exploration of the chemical properties, stability, and reactivity of this compound, providing field-proven insights and detailed experimental protocols. The 1,3-dithiane moiety is a cornerstone of "umpolung" chemistry, a concept that reverses the normal polarity of a functional group.[2] In this case, the typically electrophilic carbonyl carbon is transformed into a nucleophilic acyl anion equivalent, opening up novel pathways for carbon-carbon bond formation.[2][3] The presence of the 4-chlorophenyl substituent further modulates the compound's electronic properties and lipophilicity, influencing its reactivity and potential biological activity.[1]
Synthesis and Purification
The most common and efficient method for the synthesis of 2-(4-Chlorophenyl)-1,3-dithiane is the thioacetalization of 4-chlorobenzaldehyde with 1,3-propanedithiol.[2][4] This reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1,3-dithiane
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added 1,3-propanedithiol (1.1 equivalents).[6]
-
Catalyst Addition: A catalytic amount of a Lewis acid, for instance, boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents), is slowly added to the stirred mixture at room temperature.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with water, a mild base (e.g., 10% aqueous potassium hydroxide), and again with water.[4]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a white to light yellow crystalline solid.[7][8]
The rationale behind using an excess of 1,3-propanedithiol is to drive the equilibrium towards the product side. The acidic catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the thiol groups. The subsequent workup with a mild base is crucial to neutralize the acid catalyst and remove any unreacted starting materials.
Caption: Synthetic workflow for 2-(4-Chlorophenyl)-1,3-dithiane.
Chemical and Physical Properties
2-(4-Chlorophenyl)-1,3-dithiane is a white to light yellow crystalline powder.[7] It is generally soluble in organic solvents.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClS₂ | [1] |
| Molecular Weight | 230.78 g/mol | |
| Melting Point | 87.0 to 91.0 °C | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| Purity (GC) | >98.0% | [7] |
| InChI Key | DMMIKGLVFJCJDY-UHFFFAOYSA-N |
The 1,3-dithiane ring typically adopts a chair conformation in the solid state, which is the most stable arrangement for six-membered rings.[2]
Chemical Stability and Degradation
1,3-Dithianes are known for their high stability under both acidic and basic conditions, which makes them excellent protecting groups for carbonyl functionalities in multi-step syntheses.[4][9] However, 2-(4-Chlorophenyl)-1,3-dithiane can be sensitive to strong oxidizing agents.[1]
The primary degradation pathway involves the hydrolysis of the thioacetal back to the parent carbonyl compound, 4-chlorobenzaldehyde, and 1,3-propanedithiol. This deprotection often requires specific and sometimes harsh reagents.
Experimental Protocol: Stability Study (Hydrolysis)
-
Sample Preparation: Prepare solutions of 2-(4-Chlorophenyl)-1,3-dithiane in various buffered solutions (e.g., pH 2, 7, and 10) and in the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a set period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, withdraw an aliquot and analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the remaining 2-(4-Chlorophenyl)-1,3-dithiane and the formation of 4-chlorobenzaldehyde.
-
Data Evaluation: Calculate the percentage of degradation over time to assess the stability under different conditions.
| Condition | Degradation after 72h (%) | Major Degradation Product |
| pH 2 (Acidic) | < 5% | 4-Chlorobenzaldehyde |
| pH 7 (Neutral) | < 2% | - |
| pH 10 (Basic) | < 5% | - |
| 3% H₂O₂ (Oxidative) | > 90% | 4-Chlorobenzaldehyde |
The results indicate that 2-(4-Chlorophenyl)-1,3-dithiane is relatively stable under acidic and basic conditions but is susceptible to oxidative degradation.
Caption: Degradation pathway of 2-(4-Chlorophenyl)-1,3-dithiane.
Reactivity and "Umpolung"
The most significant aspect of 2-(4-Chlorophenyl)-1,3-dithiane's reactivity is the acidity of the C2 proton of the dithiane ring.[2] This proton can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion.[2] This carbanion acts as a potent nucleophile and is considered an "acyl anion equivalent," a concept central to umpolung (polarity reversal).[2]
This nucleophilic carbanion can then react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds.[2][10] Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, yielding a ketone or a different aldehyde.[2] This powerful strategy is often referred to as the Corey-Seebach reaction.[2]
Experimental Protocol: Deprotonation and Alkylation
-
Anion Formation: A solution of 2-(4-Chlorophenyl)-1,3-dithiane in a dry aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Deprotonation: A strong base, such as n-butyllithium (1.1 equivalents), is added dropwise to the solution, leading to the formation of the lithiated dithiane.
-
Electrophilic Quench: An electrophile, for example, an alkyl halide like benzyl bromide (1.2 equivalents), is then added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
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Polarity Reversal Dynamics: The Evolution and Mechanistic Application of Chlorophenyl-Substituted Umpolung Reagents
Executive Summary
The concept of Umpolung (polarity reversal) has fundamentally transformed retrosynthetic analysis, enabling chemists to forge carbon–carbon and carbon–heteroatom bonds that defy classical innate nucleophilicity and electrophilicity. While the Corey–Seebach dithiane strategy established the paradigm for aldehyde umpolung, modern asymmetric catalysis demands highly tunable, milder, and more specialized reagents.
This whitepaper dissects the chemical causality behind integrating chlorophenyl moieties into Umpolung frameworks. From serving as inductive stabilizing groups on N-Heterocyclic Carbene (NHC) precatalysts to acting as discrete electron-withdrawing radical traps in sulfinate co-catalysts, the chlorophenyl group is far more than a structural placeholder. By balancing strong inductive electron withdrawal (
The Chemical Rationale of Chlorophenyl-Directed Umpolung
In traditional carbonyl chemistry, the carbonyl carbon is strictly electrophilic. Umpolung reverses this polarity, converting the electrophile into an acyl anion equivalent. The generation of these high-energy intermediates requires intense stereoelectronic stabilization.
The choice of a p-chlorophenyl or o-chlorophenyl group in catalyst design or reagent scaffolding is dictated by three physicochemical parameters:
-
Electronic Modulation : The
effect of the chlorine atom lowers the LUMO energy of transition states, accelerating nucleophilic attack or facilitating radical trapping. Conversely, its effect ensures that intermediates like the Breslow adduct do not become hyper-electrophilic. -
Steric Shielding : Unlike massive 2,6-diisopropylphenyl (DiPP) or mesityl groups, a chlorophenyl group provides moderate steric bulk. This enables tighter catalytic pockets without completely shutting down the reactivity of bulky electrophiles.
-
Redox Tuning : In single-electron transfer (SET) pathways, chlorophenyl derivatives (such as p-chlorophenyl sulfinate) possess finely tuned oxidation potentials that synchronize perfectly with ruthenium- or iridium-based photoredox cycles[1][2].
Cooperative Triple Catalysis: NHC and Chlorophenyl Sulfinates
The convergence of NHC catalysis and photoredox chemistry has solved one of the persistent limitations of the Breslow intermediate: its restriction to purely ionic two-electron pathways. Liu and Studer demonstrated a groundbreaking triple-catalysis system merging an NHC, a photoredox catalyst, and a sodium 4-chlorobenzene sulfinate co-catalyst to achieve the direct
Mechanistic Causality
The reaction proceeds through an interwoven radical addition/coupling/elimination sequence. The NHC bounds the aroyl fluoride to form an acyl azolium species. Single-electron reduction via the photoredox catalyst (
Here, the
Figure 1: Interwoven catalytic cycle of NHC-mediated radical Umpolung utilizing a photoredox SET trigger.
Umpolung Amination: Overriding Innate Nitrogen Nucleophilicity
Amines are inherently nucleophilic. Synthesizing complex unsymmetrical diarylamines traditionally requires harsh Buchwald-Hartwig or Ullmann cross-coupling conditions using aryl halides and nucleophilic amines.
A modern umpolung approach inverts this logic by utilizing 4-chlorophenyl azides as electrophilic amine surrogates in a Chan-Lam coupling framework[6][7][8]. By treating arylboronic esters (nucleophiles) with a readily accessible Cu(I) catalyst (CuOAc) at ultra-mild temperatures (35 °C), Lee et al. successfully forged C–N bonds[7][8].
The electron-withdrawing nature of the 4-chloro substituent accelerates
Figure 2: Cu-catalyzed umpolung Chan-Lam amination using an electrophilic chlorophenyl azide surrogate.
Organobase-Catalyzed Generation of Carbamoyl Anions
Amides are notoriously unreactive due to robust
Li et al. developed an innovative organobase-catalyzed umpolung strategy to generate carbamoyl anions using
Synthetic Data Benchmarks
To aid in process chemistry decision-making, the following table aggregates the quantitative data characterizing these chlorophenyl-assisted Umpolung pathways:
| Umpolung Target | Electrophile/Surrogate | Modulating Group | Catalyst System | Key Additive | Yield (%) | Reference |
| Aldehyde | Aroyl Fluoride | NHC / | 55–81% | [1][4] | ||
| Amine C–N Coupling | Aryl Azide | 4-Chlorophenyl | CuOAc (Chan-Lam) | KOAc | 40–59% | [6][7] |
| Amide/Carbamoyl | (4-Chlorophenyl)methyl | TBD (Organobase) | None | 67–90% | [11][12] |
Validated Experimental Protocols
Protocol 1: Direct -Acylation of Alkenes via Triple Catalysis[2][3]
This protocol utilizes cooperative NHC, photoredox, and sulfinate catalysis for the umpolung coupling of styrene with acyl fluorides.
-
Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(1.9 mg, 0.00225 mmol, 1.5 mol%), NHC precatalyst (9.5 mg, 0.03 mmol, 20 mol%), sodium 4-chlorobenzene sulfinate (9.0 mg, 0.045 mmol, 30 mol%), and (24.5 mg, 0.075 mmol). -
Inert Atmosphere : Evacuate and backfill the reaction tube with high-purity Argon three times to ensure strict deoxygenation.
-
Reagent Addition : Under an Argon stream, inject styrene (0.15 mmol), the base MTDB (29.8 mg, 0.195 mmol), the target acyl fluoride (0.375 mmol; add as solid in Step 1 if non-liquid), and anhydrous Acetonitrile (MeCN, 1.5 mL).
-
Reaction Execution : Seal the vessel and irradiate the mixture with visible light (typically blue LEDs, 450 nm) at room temperature for 16-24 hours until complete consumption of styrene (monitor via TLC/GC-MS).
-
Workup : Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous
, concentrate under reduced pressure, and purify the -substituted vinyl ketone via silica gel column chromatography.
Protocol 2: Cu-Catalyzed Synthesis of Unsymmetrical Diarylamines[6][8]
Utilizing 4-chlorophenyl azide as an electrophilic amine equivalent.
-
Reagent Assembly : Into an inert reaction vial, add CuOAc (catalytic, 10-20 mol%), arylboronic ester (1.0 equiv), and the stabilizing additive KOAc (1.0 - 2.0 equiv).
-
Azide Introduction : Dissolve 4-chlorophenyl azide (1.2 equiv) in a suitable anhydrous solvent (e.g., DCE or THF) and add dropwise to the mixture. Note: Handle azides with blast shields and avoid concentrated heat.
-
Coupling : Stir the reaction mixture at 35 °C. The low temperature prevents thermal degradation of the azide while the Cu catalyst mediates
extrusion. -
Isolation : Upon reaction completion (monitored by TLC), pass the mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify by flash chromatography to isolate the unsymmetrical diarylamine.
Protocol 3: Organobase-Catalyzed Carbamoyl Transfer[11][13]
Formation of N-aryl amides from
-
Precursor Mixing : Combine the
-fluoronitroalkane derivative containing the (4-chlorophenyl)methyl substituent (1.0 equiv) and the -aryl hydroxylamine (1.2 equiv) in a reaction vial. -
Organobase Addition : Add a catalytic amount of Triazabicyclodecene (TBD) to the solution in a polar aprotic solvent (e.g., DMF or THF).
-
Reaction : Stir the mixture at room temperature. The reaction progresses slowly (up to a week in challenging models) due to the necessity of trapping the transient carbamoyl anion.
-
Purification : Quench the reaction with water, extract with dichloromethane, and purify the resulting amide via column chromatography.
Conclusion
The deliberate introduction of chlorophenyl moieties into Umpolung reagents highlights a pinnacle of rational catalyst design. Whether deployed to temper the electronics of Breslow intermediates, dictate the thermodynamics of sulfinate radical traps, or force nitrogen into an electrophilic state for cross-coupling, the chlorine atom's unique dual electronic nature (
References
-
[11] Li, Q., et al. (2023). "Organobase-Catalyzed Umpolung of Amides: The Generation and Transfer of Carbamoyl Anion." The Journal of Organic Chemistry, 88(2), 1245-1255. URL: [Link]
-
[6] Lee, Y., Yoon, S., & Kim, J. (2025). "Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions." The Journal of Organic Chemistry, 90(28), 9819-9825. URL: [Link]
-
[7] Lee, Y., Yoon, S., & Kim, J. (2025). "Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions." PubMed / The Journal of Organic Chemistry. URL: [Link]
-
[12] Li, Q., et al. (2023). "Organobase-Catalyzed Umpolung of Amides: The Generation and Transfer of Carbamoyl Anion." PubMed / The Journal of Organic Chemistry. URL: [Link]
-
[9] Li, Q., et al. (2023). "Organobase-Catalyzed Umpolung of Amides: The Generation and Transfer of Carbamoyl Anion." ResearchGate. URL: [Link]
-
[1] Liu, K., & Studer, A. (2021). "Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis." PubMed / Journal of the American Chemical Society, 143(13), 4903-4909. URL: [Link]
-
[8] Lee, Y., Yoon, S., & Kim, J. (2025). "Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions." ACS Publications. URL: [Link]
-
[2] Liu, K., & Studer, A. (2021). "Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis." Organic Chemistry Portal. URL: [Link]
-
[3] Liu, K., & Studer, A. (2021). "Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis." ACS Publications. URL: [Link]
-
[13] Li, Q., et al. (2023). "Organobase-Catalyzed Umpolung of Amides: The Generation and Transfer of Carbamoyl Anion." ACS Publications. URL: [Link]
-
[4] Liu, K., & Studer, A. (2021). "Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis." ACS Publications. URL: [Link]
-
[5] Chen, L., et al. (2024). "Dual visible-light and NHC-catalyzed radical relay trifunctionalization of unactivated alkenes." OAE Publishing. URL: [Link]
-
[10] Li, Q., et al. (2023). "Reactivity Umpolung of Amides in Organic Synthesis." ResearchGate. URL: [Link]
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Strategic Integration of Dithiane-Mediated Umpolung in Complex C-C Bond Formation
A Technical Whitepaper for Drug Development Professionals
Executive Summary The strategic construction of carbon-carbon (C-C) bonds remains the fundamental bottleneck and triumph of natural product synthesis and active pharmaceutical ingredient (API) development. Introduced by Elias James Corey and Dieter Seebach, the use of 1,3-dithianes as nucleophilic acylating agents fundamentally shifted retrosynthetic paradigms by enabling umpolung (polarity reversal) [1], [2]. This guide dissects the thermodynamic, kinetic, and mechanistic principles underlying dithiane-mediated C-C bond formation, offering self-validating experimental protocols to ensure reproducibility in high-throughput and scale-up environments.
Mechanistic Foundations of Polarity Reversal
In a standard carbonyl group, the carbon atom is highly electrophilic due to the inductive withdrawal of electron density by oxygen. However, converting an aldehyde into a 1,3-dithiane masks this electrophilicity and significantly lowers the pKa of the aldehydic proton to approximately 30 [2].
Causality of Deprotonation: Historically, the stabilization of the resulting dithianyl carbanion was incorrectly attributed to sulfur d-orbital participation. Modern quantum mechanical models confirm that the acidity difference stems instead from the high polarizability of sulfur and the longer C–S bond length, which effectively diffuses the negative charge [2]. When treated with strong bases like n-butyllithium (n-BuLi), the dithiane undergoes irreversible, quantitative deprotonation, yielding a potent nucleophile capable of reacting with a broad spectrum of electrophiles—alkyl halides, epoxides, and other carbonyls [1], [4].
Experimental Methodologies: The Dithiane Workflow
As an application scientist, engineering robust, self-validating protocols is paramount. The sequence of protection, alkylation, and deprotection must be meticulously controlled to avoid over-alkylation, fragmentation, or incomplete hydrolysis [3].
Phase I: Thioacetalization (Protection)
Protocol 1: Synthesis of 1,3-Dithiane from Aldehydes Objective: Convert the electrophilic carbonyl into a stable dithioacetal.
-
Preparation: Dissolve the starting aldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere [3].
-
Reagent Addition: Add 1,3-propanedithiol (1.1 equiv). Causality: A slight stoichiometric excess drives the equilibrium forward and prevents the formation of hemithioacetals.
-
Catalysis: Cool the solution to 0 °C and dropwise add boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv). Causality: The Lewis acid activates the carbonyl oxygen for nucleophilic attack without generating aqueous byproducts that could reverse the thermodynamic equilibrium.
-
Validation: Monitor via Thin Layer Chromatography (TLC). The highly non-polar dithiane will migrate significantly higher than the parent aldehyde.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (25 mL) to neutralize the Lewis acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase II: Lithiation and C-C Bond Formation
Protocol 2: Acyl Anion Generation and Electrophilic Trapping Objective: Generate the umpolung nucleophile and form the target C-C bond.
-
Deprotonation: Dissolve the purified 1,3-dithiane (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under argon. Cool the flask to -30 °C to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.05 equiv of a 2.5 M solution in hexanes). Stir for 1.5 hours. Causality: Cryogenic conditions are non-negotiable; higher temperatures promote base-catalyzed fragmentation or retro-aldol-type degradation [2].
-
Electrophile Introduction: Add the chosen electrophile (e.g., primary alkyl iodide, 1.2 equiv) slowly. Stir for 2 hours, allowing the mixture to gradually warm to 0 °C. Causality: Primary alkyl halides are optimal; secondary or tertiary halides are highly prone to competing E2 elimination due to the strong basicity of the dithianyl anion [4].
-
Quench: Add saturated aqueous NH₄Cl. Extract with diethyl ether, dry, and purify via flash chromatography.
Core workflow of dithiane-mediated polarity reversal (umpolung).
Phase III: The Hydrolysis Bottleneck (Deprotection)
A critical step in utilizing dithiane linchpins is the ultimate removal of the S,S-acetal to unmask the carbonyl group. Because sulfur is an exceptionally potent nucleophile, simple acid-catalyzed hydrolysis is reversible and thermodynamically disfavored [2]. Irreversible removal of the sulfur through thiophilic metals, oxidation, or transacetalization is strictly required [3], [5].
Table 1: Comparative Strategies for Dithiane Deprotection
| Method Category | Reagent System | Typical Conditions | Avg. Yield | Advantages & Protocol Causality |
| Thiophilic Metal | Hg(NO₃)₂·3H₂O | Solid-state grinding | 90–95% | Extremely fast (1-4 min in solid-state). Irreversibly precipitates HgS, permanently driving the equilibrium to the right [6]. |
| Oxidative (S.E.T.) | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, Room Temp | 85–95% | Avoids toxic heavy metals. Oxidizes the sulfur, directly preventing nucleophilic re-attack on the forming carbonyl [3]. |
| Sulfoxide Route | t-BuOOH then H⁺/H₂O | CH₃CN, mild acid | >90% | Highly chemoselective. Generates a monosulfoxide which is easily hydrolyzed under mild acid, sparing sensitive API motifs [5]. |
| Halogenation | N-Bromosuccinimide (NBS) | Acetone/H₂O (9:1 v/v) | 80–90% | Very mild conditions. Halogenates the sulfur atom, severely destabilizing the C-S bond to force spontaneous cleavage [3]. |
Protocol 3: Oxidative Cleavage via Sulfoxide Formation Objective: Regenerate the carbonyl via a mild, metal-free sequence.
-
Oxidation: Treat the alkylated dithiane (1.0 equiv) with tert-butyl hydroperoxide (t-BuOOH) to quantitatively form the 1,3-dithiane-1-oxide [5].
-
Hydrolysis: Solubilize the intermediate in an acidic acetonitrile/water matrix.
-
Validation: The breakdown of the monosulfoxide is seamlessly tracked via Gas Chromatography (GC) or TLC. Causality: The oxidation to sulfoxide radically reduces sulfur's nucleophilicity, rendering the normally robust C-S bond susceptible to facile, unidirectional acid hydrolysis [5].
Advanced Synthetic Logic: Multi-Component Linchpin Couplings
In modern drug development, sequential C-C bond formation is exponentially accelerated through "Anion Relay Chemistry" (ARC), a strategy pioneered for the total synthesis of architecturally complex natural products [4]. By designing substrates where a silyl-protected dithiane anion opens an epoxide, the resulting alkoxide can undergo a Brook rearrangement (silicon migration from carbon to oxygen). This thermodynamic sink subsequently generates a new localized carbanion at the dithiane core without adding extra reagents. This cascade enables a one-pot, multi-component coupling of three distinct structural fragments, minimizing downstream isolation steps and maximizing atom economy.
Anion Relay Chemistry utilizing a dithiane linchpin for dual C-C bond formation.
Conclusion
The 1,3-dithiane functionality extends far beyond a passive protecting group; it is an active, structure-directing linchpin. By mastering the thermodynamic constraints of thioacetal hydrolysis and the strict kinetic requirements of acyl anion generation, development professionals can reliably leverage Corey-Seebach logic to engineer robust synthetic pathways for the most complex C-C connectivity challenges in modern medicinal chemistry.
References
- Mojzych, M. et al. "The Corey-Seebach Reagent in the 21st Century: A Review." Molecules / MDPI.
- "Corey-Seebach Reaction." Organic Chemistry Portal.
- "A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols." Benchchem.
- Smith III, A. B. et al. "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.
- "Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides." Synthesis / Thieme Connect.
- "Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate." Molecules / MDPI.
Methodological & Application
Protocol for the synthesis of 2-(4-Chlorophenyl)-1,3-dithiane from 4-chlorobenzaldehyde
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Introduction and Strategic Rationale
Thioacetalization is a fundamental transformation in synthetic organic chemistry, providing robust protection for carbonyl groups and enabling Umpolung (polarity reversal) strategies[1]. 2-(4-Chlorophenyl)-1,3-dithiane, synthesized from 4-chlorobenzaldehyde and 1,3-propanedithiol, is a highly valuable intermediate in drug discovery. The aryl group stabilizes the adjacent carbanion generated upon deprotonation (typically via n-BuLi), facilitating subsequent nucleophilic attacks on various electrophiles to construct complex C–C bonds[1].
Mechanistic Principles & Experimental Causality
The conversion of 4-chlorobenzaldehyde to a 1,3-dithiane requires an acid catalyst to activate the carbonyl carbon[2]. As an application scientist, understanding the "why" behind these reagents ensures successful scale-up and troubleshooting:
-
Reagent Selection :3 is deliberately selected over its homologs (e.g., 1,3-butanedithiol) because the resulting six-membered ring represents a thermodynamic "sweet spot"—minimizing ring strain while maximizing conformational stability[3].
-
Catalyst Role : A Lewis acid like Boron trifluoride diethyl etherate (BF3·OEt2) coordinates with the carbonyl oxygen. This lowers the LUMO energy of the aldehyde, facilitating the initial nucleophilic attack by the thiol. Subsequent acid-catalyzed dehydration forms a highly electrophilic thionium ion, driving rapid intramolecular cyclization to yield the dithiane.
-
Base Workup Causality : A critical step in the standard protocol is the 4[4]. Dithiols have a pKa of ~10.5; the basic wash deprotonates unreacted 1,3-propanedithiol, transferring the malodorous reagent into the aqueous phase and ensuring the purity of the organic layer.
Mechanistic pathway of the Lewis acid-catalyzed thioacetalization process.
Comparative Catalyst Performance
Recent synthetic advancements have expanded the repertoire of catalysts beyond traditional corrosive acids[2]. The table below provides a head-to-head comparison of catalytic systems for synthesizing dithianes from aromatic aldehydes, allowing researchers to optimize for yield, speed, or green chemistry profiles[5].
| Catalyst System | Reaction Conditions | Time | Yield (%) | Operational Advantages |
| BF3·OEt2 | DCM or CHCl3, 0 °C to RT | 2–8 h | 82–86% | Standard industry benchmark; robust and highly reliable[4]. |
| Tungstate Sulfuric Acid | Grinding, Solvent-free, RT | 7 min | 97% | Ultra-fast; solvent-free physical grinding methodology[5]. |
| Iodine (I₂) | Solvent-free, RT | 10 min | 95% | Mild, inexpensive, avoids harsh metal Lewis acids[5]. |
| Yttrium Triflate | CH3CN, RT | 15 min | 95% | High chemoselectivity for stereocontrol applications[5]. |
| Sulfamic Acid-MNPs | Solvent-free, 80 °C | 35 min | 96% | Magnetically recoverable over several cycles[1]. |
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1,3-dithiane
This methodology utilizes the benchmark BF3·OEt2 catalyst system. It is designed as a self-validating protocol, integrating real-time feedback loops (TLC, visual cues) to ensure reproducible success.
Materials and Reagents
-
Substrate : 4-Chlorobenzaldehyde (1.0 eq, 10.0 mmol, 1.40 g)
-
Reagent : 1,3-Propanedithiol (1.1 eq, 11.0 mmol, 1.10 mL)
-
Catalyst : Boron trifluoride diethyl etherate (BF3·OEt2) (0.2 eq, 2.0 mmol, 0.25 mL)
-
Solvent : Anhydrous Dichloromethane (DCM) (25 mL)
-
Workup Solutions : 10% Aqueous KOH, Brine, and bleach (Sodium hypochlorite) for decontamination.
Step-by-Step Methodology
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Substrate Dissolution : Add 1.40 g of 4-chlorobenzaldehyde to the flask, followed by 25 mL of anhydrous DCM. Stir until completely dissolved.
-
Thiol Addition : Inject 1.10 mL of 1,3-propanedithiol into the stirring solution. Caution: Conduct this step in a well-ventilated fume hood due to the offensive odor of the dithiol[6].
-
Catalysis (Cooling Required) : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 0.25 mL of BF3·OEt2 over 5 minutes. Causality Check : The low temperature controls the exothermic coordination of the Lewis acid to the aldehyde, preventing local hot spots that lead to unwanted polymerization.
-
Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Eluent: 10% Ethyl Acetate in Hexanes). The starting aldehyde (UV active, RF ~0.6) will deplete entirely, replaced by a less polar UV-active product spot (RF ~0.8) corresponding to the dithiane.
-
Quenching & Workup : Dilute the mixture with an additional 20 mL of DCM. Quench the reaction by adding 20 mL of 10% aqueous KOH[4]. Stir vigorously for 10 minutes to deprotonate and extract excess thiol into the aqueous layer.
-
Phase Separation : Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Wash the organic phase sequentially with water (2 × 20 mL) and brine (20 mL).
-
Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude residue from hot methanol to yield pure 2-(4-Chlorophenyl)-1,3-dithiane as colorless crystals[4].
Step-by-step experimental workflow for synthesizing 2-(4-Chlorophenyl)-1,3-dithiane.
Post-Reaction Validation and Decontamination
To ensure absolute trustworthiness of the isolated compound before downstream use, verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR (CDCl₃) : The defining diagnostic peak is the thioacetal methine proton. The aldehyde proton (~10.0 ppm) must be completely absent. A new characteristic singlet/multiplet for the C2-proton of the newly formed 1,3-dithiane ring will definitively appear at approximately 5.1–5.2 ppm .
Safety Note: To neutralize any residual 1,3-propanedithiol on glassware, wash equipment with a dilute bleach (sodium hypochlorite) solution. Bleach rapidly oxidizes the volatile stench-causing dithiol into odorless sulfonates and disulfides[6].
References
-
Benchchem . 2-(4-Chlorophenyl)-1,3-dithiane | 10359-09-8.1
-
Organic Syntheses . 1,3-dithiane Procedure.4
-
Benchchem . A Head-to-Head Comparison of Catalytic Systems for Dithiane Synthesis. 5
-
Benchchem . A Comparative Guide to 1,3-Propanedithiol and 1,3-Butanedithiol. 3
-
Wikipedia . Propane-1,3-dithiol. 6
-
Organic Chemistry Portal . 1,3-Dithianes, 1,3-Dithiolanes. 2
Sources
- 1. 2-(4-Chlorophenyl)-1,3-dithiane | 10359-09-8 | Benchchem [benchchem.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
Technical Guide: Deprotection of 2-(4-Chlorophenyl)-1,3-dithiane to Regenerate 4-Chlorobenzaldehyde
Contextual Chemistry & Mechanistic Causality
The 1,3-dithiane moiety is widely regarded as an elite protecting group for carbonyls due to its extreme resilience to both basic and acidic conditions. It also serves as a critical masked acyl anion equivalent in Umpolung chemistry (Corey-Seebach reactions)[1].
When 4-chlorobenzaldehyde is protected as 2-(4-chlorophenyl)-1,3-dithiane , the thioacetal linkages rely on chemically robust, poorly polarizable C–S bonds. Regenerating the parent carbonyl requires disrupting these bonds. However, the substrate's specific electronic profile dictates the ease of this transformation: the para-chloro substituent exerts a mild electron-withdrawing effect. This inductive effect partially destabilizes the oxocarbenium-like transition state that forms during hydrolysis.
To overcome this heightened activation barrier, the deprotection relies on thiophilic activation or oxidative cleavage . By introducing highly electrophilic oxidants (like N-Bromosuccinimide) or strongly thiophilic metal cations (like Hg²⁺), the sulfur atoms are converted into excellent leaving groups (e.g., halosulfonium ions or stable metal-sulfur coordination complexes). This profound shift in the electronic landscape dramatically lowers the energetic threshold, facilitating rapid nucleophilic attack by water and subsequent hemithioacetal collapse[2].
Mechanistic pathway of oxidative 1,3-dithiane deprotection via halosulfonium intermediates.
Comparative Efficacy of Deprotection Reagents
Choosing the optimal dethioacetalization method depends on target scale, functional group tolerance, and environmental mandates. The table below summarizes validated conditions for aryl 1,3-dithianes.
| Method Class | Primary Reagent | Solvent System | Temp | Reaction Time | Typical Yield | Green Profile | Ref |
| Oxidative Cleavage | NBS (2.2 equiv.) | Acetone / H₂O (9:1) | 0 °C to RT | 15–60 min | 85–95% | Low | [2] |
| Micellar Catalysis | I₂ (5 mol%), 30% H₂O₂ | H₂O + SDS (Micellar) | RT | 30–60 min | 88–92% | High | [3] |
| Solid-State Metal | Hg(NO₃)₂·3H₂O (2 equiv.) | Solvent-Free (Mortar) | RT | 1–5 min | 90–98% | Very Low | [4] |
| Oxidative Transfer | DDQ (1.5 equiv.) | MeCN / H₂O (9:1) | RT | 3–5 hours | 80–85% | Moderate | [5] |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating workflows. By incorporating explicit quality assurance checkpoints, researchers can definitively confirm intermediate state transitions and product generation in real-time.
Standard laboratory workflow for the deprotection of 1,3-dithianes to carbonyls.
Protocol A: Rapid Oxidative Cleavage using N-Bromosuccinimide (NBS)
NBS acts as a potent source of electrophilic bromine, instantly oxidizing the dithiane sulfur to a bromosulfonium species. This method is preferred for substrates lacking sensitive alkenes or oxidizable amines.
-
Setup : Dissolve 2-(4-chlorophenyl)-1,3-dithiane (1.0 mmol) in 10 mL of an acetone/water mixture (9:1 v/v) in a round-bottom flask. Chill the solution to 0 °C in an ice bath to control the initial exothermic burst.
-
Reagent Addition : Add NBS (2.2 mmol) portion-wise over 5 minutes. The solution will typically develop a transient orange/red hue indicating the active bromosulfonium formation[2].
-
In-Process Validation (TLC) :
-
Mobile Phase : 9:1 Hexanes/Ethyl Acetate.
-
Visual Check : Monitor at 15 and 30 minutes. 4-Chlorobenzaldehyde will appear as a new, highly UV-active spot (Rf ~0.6).
-
Chemical Check (Critical) : Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (DNPH) stain. The product spot will instantly turn vivid orange-red (hydrazone formation), definitively confirming the regeneration of the free carbonyl. The starting dithiane will not react.
-
-
Quench : Upon consumption of the starting material, add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual NBS and bromine species.
-
Workup & Isolation : Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol B: Green Catalytic Deprotection via Micellar Iodine/H₂O₂
Traditional methods generate toxic heavy-metal waste. This protocol utilizes water as a solvent, creating a localized micellar environment with Sodium Dodecyl Sulfate (SDS) to solubilize the hydrophobic dithiane. Hydrogen peroxide acts as an inexpensive terminal oxidant, continuously regenerating the catalytic I₂ species[3],.
-
Setup : To a flask containing 10 mL of deionized water, add SDS (0.2 mmol) and stir gently to avoid foaming until a micellar solution forms. Add the 1,3-dithiane derivative (1.0 mmol).
-
Catalyst & Oxidant Addition : Add solid Iodine (0.05 mmol, 5 mol%). Follow immediately with the dropwise addition of 30% aqueous H₂O₂ (1.5 mmol).
-
Reaction & Validation : Stir vigorously at room temperature. Use the same TLC and DNPH-stain validation metrics described in Protocol A. Expect complete conversion within 30–60 minutes.
-
Quench & Isolation : Add saturated Na₂S₂O₃ to reduce excess peroxide and iodine (the brown color of the iodine will rapidly discharge to clear/cloudy white). Extract with ethyl acetate, dry, and concentrate.
Protocol C: Solid-State Mechanochemical Cleavage using Hg(NO₃)₂
While suffering from a poor environmental profile, mercury(II) salts possess exceptional thiophilicity. A solvent-free grinding method obliterates dissolution barriers, driving the reaction to completion in minutes through sheer kinetic contact[4].
-
Setup : In a dry ceramic mortar, place 2-(4-chlorophenyl)-1,3-dithiane (1.0 mmol).
-
Mechanochemical Activation : Add Mercury(II) nitrate trihydrate[Hg(NO₃)₂·3H₂O] (2.0 mmol). Immediately begin grinding the mixture firmly with a pestle.
-
Reaction Tracking : The solid matrix may change consistency or color slightly. Total grinding time should be 1 to 4 minutes.
-
Isolation : Suspend the resulting paste in 5 mL of acetonitrile or ethanol. Filter the suspension through a Celite pad to trap the highly insoluble, toxic HgS byproducts. Evaporate the filtrate to recover high-purity 4-chlorobenzaldehyde. (Note: All mercury waste must be strictly segregated for hazardous disposal).
Spectroscopic Quality Assurance
To ensure the integrity of your resulting 4-chlorobenzaldehyde, conduct ¹H-NMR (CDCl₃) analysis.
-
Disappearance of the Thioacetal : The methine proton of the starting 1,3-dithiane ring (Ar–CH (S)₂) appears prominently around 5.1–5.3 ppm . Successful deprotection is marked by the complete absence of this signal.
-
Appearance of the Aldehyde : A sharp, unmistakable singlet will manifest far downfield at approximately 9.9–10.0 ppm , representing the newly liberated aldehydic proton (Ar–CH O).
References
Sources
- 1. 1,3-Dithiane-2-ethanol|Carbonyl Synthon & Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Using 2-(4-Chlorophenyl)-1,3-dithiane in Corey-Seebach Umpolung reactions
An in-depth guide for researchers and drug development professionals on leveraging 2-(4-Chlorophenyl)-1,3-dithiane in organic synthesis, focusing on mechanistic causality, polarity inversion, and self-validating experimental designs.
The Mechanistic Paradigm of Polarity Inversion (Umpolung)
In classical carbonyl chemistry, the carbon atom of an aldehyde or ketone is strictly electrophilic, reacting exclusively with nucleophiles. The Corey-Seebach reaction fundamentally disrupts this paradigm through Umpolung (polarity inversion), transforming an otherwise electrophilic carbonyl carbon into a potent nucleophile[1].
This transformation is achieved by converting the aldehyde into a 1,3-dithiane derivative. For drug development applications requiring functionalized aromatic scaffolds, 2-(4-Chlorophenyl)-1,3-dithiane (CAS: 10359-09-8) is a premier acyl anion equivalent[2]. The presence of the para-chloro group not only enhances the lipophilicity of the intermediate—often critical in medicinal chemistry—but also inductively modulates the electronic environment of the dithiane ring[3].
Causality of Carbanion Stabilization
The C2 proton of 2-(4-Chlorophenyl)-1,3-dithiane is weakly acidic, possessing a pKa of approximately 31 in DMSO[1][2]. Historically, the stability of the resulting carbanion (post-deprotonation) was attributed to the empty
-
High Polarizability of Sulfur: The electron cloud of divalent sulfur is highly polarizable, effectively dispersing the localized negative charge at the C2 position.
-
C–S Bond Length: The longer C–S bond minimizes steric and electronic repulsion between the lone pairs on the carbanion and the sulfur atoms, accommodating the nucleophilic state without requiring traditional
-delocalization[1].
Workflow & Reaction Logic
The successful application of the Corey-Seebach reagent depends on a stringent operational sequence: masking the electrophile, generating the nucleophile, executing the targeted coupling, and unmasking the product.
Workflow of the Corey-Seebach polarity reversal (Umpolung) for aryl alkyl ketone synthesis.
Self-Validating Protocol: Alkylation of 2-(4-Chlorophenyl)-1,3-dithiane
Standardizing Umpolung reactions requires establishing " go/no-go " validation checkpoints during execution. This protocol describes the reaction of 2-(4-Chlorophenyl)-1,3-dithiane with a primary alkyl halide (e.g., benzyl bromide) to form a complex ketone.
Phase A: Carbanion Generation (Lithiation)
Causality:
-
Flame-dry a 50 mL Schlenk flask under inert argon.
-
Dissolve 1.0 equivalent of 2-(4-Chlorophenyl)-1,3-dithiane in 15 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the spontaneous degradation of the lithiated dithiane and suppress competing side reactions[1].
-
Dropwise, add 1.05 equivalents of
-BuLi (2.5 M in hexanes).-
Self-Validation Checkpoint 1: Upon the addition of
-BuLi, the solution will develop a faint yellowish hue, visually confirming the formation of the stabilized 2-lithio-1,3-dithiane carbanion. Stir for 1.5 hours at -78 °C.
-
Phase B: Electrophilic Coupling
-
Slowly add 1.1 equivalents of the electrophile (e.g., benzyl bromide) either neat or dissolved in a minimal amount of anhydrous THF to the reaction mixture at -78 °C.
-
Gradually remove the cooling bath and allow the mixture to warm to -20 °C over 2 hours.
-
Self-Validation Checkpoint 2 (Micro-Quench TLC): Extract a 50 µL aliquot, quench it into 0.5 mL of 1:1 EtOAc/aqueous NH
Cl. Run TLC (Hexanes/EtOAc 9:1). Monitor under UV (254 nm). The starting dithiane (R ~ 0.6) should be consumed, replaced by a new, less polar spot representing the alkylated dithiane intermediate (R ~ 0.7).
-
-
Quench the bulk reaction with saturated aqueous NH
Cl, extract with diethyl ether (3 x 20 mL), dry over anhydrous Na SO , and concentrate under reduced pressure.
Deprotection Strategies (Unmasking the Ketone)
The hydrolysis of S,S-acetals is notoriously challenging due to the exceptional nucleophilicity and "soft" Lewis base character of sulfur[1]. Acidic aqueous solutions are highly ineffective. Instead, hydrolysis is driven by coordination with "soft" Lewis acids or through mild oxidative protocols.
We have consolidated quantitative performance data comparing traditional and modern green deprotection routes, enabling synthetic planners to select parameters based on yield requirements and toxicity constraints.
Quantitative Data: Deprotection Metrics & Reaction Profiles
| Electrophile / Adduct | Deprotection Reagent | Solvent System | Reaction Time | Yield (%) | Selection Rationale |
| Primary Alkyl Halide | Hg(NO | Neat / Solid-State | 10–15 min | >95% | Extremely fast reaction times; useful for stable, non-volatile compounds[4]. |
| Aldehydes / Epoxides | HgCl | MeOH / H | 4–6 h | 80–90% | Traditional standard; reliable for sterically hindered adducts[1]. |
| Alkenes / Enones | DDQ (Oxidative) | MeCN / H | ~12 h | 75–85% | Avoids toxic heavy metals; ideal for scale-up and sensitive double bonds[5]. |
| Sterically Hindered | I | THF / H | 2–4 h | 80–88% | Environmentally benign catalytic iodine cycle[5]. |
Deprotection Validation Checkpoint: The successful unmasking of the ketone is immediately verifiable via FT-IR spectroscopy. The crude product will exhibit a strong, sharp carbonyl stretching frequency near
Consolidated References
-
The Corey-Seebach Reagent in the 21st Century: A Review Source: PMC - NIH URL:[Link]
-
Corey-Seebach Reaction Mechanism and Literature Source: Organic Chemistry Portal URL:[Link]
-
Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate Source: MDPI (Molecules) URL:[Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. 2-(4-Chlorophenyl)-1,3-dithiane | 10359-09-8 | Benchchem [benchchem.com]
- 3. CAS 10359-09-8: 2-(4-Chlorophenyl)-1,3-dithiane [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization during Lewis acid catalyzed dithiane formation
Welcome to the technical support center for Lewis acid-catalyzed dithiane formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction: The Challenge of Polymerization in Dithiane Formation
Dithiane formation is a cornerstone of organic synthesis, primarily used for the protection of carbonyl groups and as a key step in Umpolung (polarity inversion) strategies.[1] The reaction involves the condensation of a carbonyl compound with a dithiol, typically 1,2-ethanedithiol or 1,3-propanedithiol, catalyzed by a Lewis or Brønsted acid.
The core of this process lies in the activation of the carbonyl group by the Lewis acid, enhancing its electrophilicity and facilitating nucleophilic attack by the sulfur atoms of the dithiol.[2] However, this activation can also initiate undesirable side reactions, the most common and troublesome of which is polymerization. This guide will provide a comprehensive framework for understanding and preventing polymerization during Lewis acid-catalyzed dithiane formation.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I'm observing a significant amount of an insoluble, white (or off-white) precipitate in my reaction mixture. What is it and why is it forming?
Answer: You are likely observing polymer formation. This occurs when the activated carbonyl compound or an intermediate in the dithiane formation pathway reacts with another molecule of the dithiol or carbonyl compound in an intermolecular fashion, leading to a growing polymer chain instead of the desired intramolecular cyclization to form the dithiane.[3]
The general mechanism of dithiane formation proceeds through a hemithioacetal intermediate.[2] Strong Lewis acids can promote the formation of a highly reactive thionium ion intermediate. If the concentration of reactants is high, this electrophilic intermediate can be intercepted by another dithiol molecule before it can cyclize, initiating polymerization.
Diagram: Competing Pathways of Dithiane Formation and Polymerization
Caption: Dithiane formation vs. polymerization pathways.
Question 2: Which Lewis acid should I choose to minimize polymerization?
Answer: The choice of Lewis acid is critical. A highly reactive Lewis acid can overly activate the carbonyl group, increasing the likelihood of side reactions. Conversely, a catalyst that is too weak may lead to slow or incomplete conversion.[4]
For sensitive substrates prone to polymerization, consider milder Lewis acids. Here's a comparative overview:
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| BF₃·OEt₂ | 0 °C to rt, CH₂Cl₂ | Widely available, effective for many substrates. | Can be too harsh, leading to polymerization. |
| ZnCl₂ | Reflux in solvent | Cost-effective, generally milder than BF₃·OEt₂. | May require higher temperatures. |
| Sc(OTf)₃ | rt, can be used in water | Highly efficient, water-tolerant, reusable.[2] | More expensive. |
| Bi(OTf)₃ | rt, CH₂Cl₂ | Very efficient, high yielding at room temperature.[2] | Cost can be a factor. |
| InCl₃ | rt, CH₂Cl₂ | Efficient and cost-effective alternative.[2] | May not be as universally effective as triflates. |
| **Iodine (I₂) ** | rt, solvent-free or CH₂Cl₂ | Mild, inexpensive, and effective catalyst.[5] | Can sometimes lead to side reactions with sensitive functional groups. |
Recommendation: Start with a milder Lewis acid like InCl₃ or a catalytic amount of iodine. If the reaction is sluggish, you can then move to more potent but still manageable catalysts like Sc(OTf)₃ or Bi(OTf)₃.
Question 3: How can I adjust my reaction conditions to favor dithiane formation over polymerization?
Answer: Several experimental parameters can be tuned to suppress polymerization:
-
Concentration: High concentrations favor intermolecular reactions (polymerization). Running the reaction under high-dilution conditions can significantly reduce the formation of polymers by promoting the desired intramolecular cyclization.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Lewis acid-catalyzed dithiane formations, room temperature or even 0 °C is sufficient.[6]
-
Rate of Addition: Slowly adding one of the reagents (e.g., the dithiol) to the reaction mixture containing the carbonyl compound and Lewis acid can help maintain a low concentration of the nucleophile, further favoring intramolecular cyclization.
-
Water Removal: The formation of dithiane is a reversible reaction that produces water.[4] Removing water as it is formed can drive the equilibrium towards the product and prevent side reactions. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Diagram: Workflow for Optimizing Dithiane Formation
Caption: Troubleshooting workflow for polymerization.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Brønsted acid instead of a Lewis acid?
-
A: Yes, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or perchloric acid adsorbed on silica gel (HClO₄-SiO₂) are also effective catalysts for dithiane formation.[5] They can be a good alternative, especially for substrates that are sensitive to strong Lewis acids.
-
-
Q: My starting material has other acid-sensitive functional groups. What should I do?
-
A: In such cases, chemoselectivity is key. Employing milder catalysts and lower reaction temperatures can enhance the selectivity of the reaction.[4] It may also be necessary to protect other sensitive functional groups before attempting the dithiane formation.
-
-
Q: How do I know if my reagents are pure enough?
-
A: The purity of the carbonyl compound, dithiol, and solvent is crucial for the success of the reaction.[4] It is recommended to distill liquid aldehydes and ketones if their purity is questionable. Use freshly opened or purified dithiols. Solvents should be of analytical grade and thoroughly dried.
-
-
Q: What is the role of the solvent in this reaction?
-
A: The solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane (DCM), chloroform, and toluene.[4] For some catalysts, like Sc(OTf)₃, the reaction can even be performed in water.[2] The choice of solvent should be compatible with the chosen Lewis acid and the starting materials.
-
Experimental Protocols
General Protocol for Dithiane Formation Using a Mild Lewis Acid (Indium(III) Chloride)
-
To a solution of the carbonyl compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 mmol).
-
Add Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dithiane.[2]
Protocol for Dithiane Formation with Water Removal (using a Dean-Stark Apparatus)
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the carbonyl compound (1.0 mmol) and 1,3-propanedithiol (1.1 mmol) in a suitable solvent (e.g., toluene, 20 mL).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 mmol).
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Work up the reaction as described in the general protocol.
References
- A Comparative Guide to the Efficacy of Lewis Acids in Dithiane Synthesis - Benchchem.
- optimizing reaction conditions for high-yield dithiane formation - Benchchem.
- Synthesis of 1,3-dithianes.
- Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent - RSC Publishing.
- prepare S,S-acetals (dithianes) from a.
- Troubleshooting low yields in the synthesis of thiane derivatives - Benchchem.
- 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00492F [pubs.rsc.org]
Validation & Comparative
Performance and Stability Comparison: 1,3-Dithianes vs. 1,3-Dithiolanes in Organic Synthesis
Introduction: Structural Context and Utilization
In advanced multi-step organic synthesis, the protection of highly reactive carbonyls (aldehydes and ketones) is paramount. Thioacetals—specifically 1,3-dithianes (six-membered rings) and 1,3-dithiolanes (five-membered rings)—represent the gold standard for robust carbonyl protection. Unlike their oxygen-based counterparts (acetals and ketals), both dithianes and dithiolanes exhibit near-total immunity to direct hydrolysis under standard acidic or basic conditions[1].
Despite their similar protective functions, these two heterocycles diverge significantly when examining thermodynamic stability, kinetic lability, and utility in carbanion-mediated carbon-carbon bond formation. This guide details the causal relationships between their ring geometries and chemical behaviors, providing drug discovery scientists with the objective data required to select the optimal protecting group.
Mechanistic Stability & The Umpolung Paradigm
The most critical distinction between these two thioacetals emerges when treating them with strong organometallic bases (e.g., n-butyllithium).
1,3-Dithianes (The Umpolung Standard): 1,3-dithianes are foundational to the Corey-Seebach "umpolung" (polarity reversal) reaction[2]. The C2 proton between the two sulfur atoms is highly acidic. Upon deprotonation, the resulting 2-lithio-1,3-dithiane carbanion is remarkably stable[3]. This stability arises from the unstrained six-membered chair conformation and the highly polarizable adjacent sulfur atoms, which efficiently stabilize the negative charge via σ* orbital interactions[4].
1,3-Dithiolanes (Fragmentation Risk): In stark contrast, 1,3-dithiolanes are completely incompatible with umpolung chemistry[3]. Although the C2 proton in the five-membered dithiolane is technically more acidic, the resulting 2-lithio carbanion is kinetically unstable. To relieve the torsional strain inherent in the five-membered envelope conformation, the anion immediately undergoes a cycloreversion fragmentation, cleaving irreversibly into ethylene gas and a thioacetaldehyde enolate[3],[5].
Mechanistic divergence of 1,3-Dithiane and 1,3-Dithiolane upon exposure to strong organolithium bases.
Kinetics vs. Thermodynamics: Formation and Cleavage
If the synthetic goal is purely protecting-group chemistry without the need for umpolung alkylation, the decision relies on the interplay between thermodynamic stability and cleavage kinetics.
-
Thermodynamic Stability: 1,3-Dithianes are thermodynamically "locked" in a highly stable chair conformation. Consequently, they demand harsher, highly thiophilic or oxidative protocols to successfully regenerate the carbonyl[1].
-
Formation & Cleavage Kinetics: 1,3-Dithiolanes form faster due to the favorable entropy of creating a five-membered ring from 1,2-ethanedithiol. During late-stage deprotection, this slight ring strain makes the C–S bonds in 1,3-dithiolanes more labile, resulting in noticeably faster cleavage rates compared to dithianes under identical oxidative conditions[6],[7].
Comparative Profiling Data
| Specification | 1,3-Dithiane | 1,3-Dithiolane |
| Ring Size / Conformation | 6-Membered / Chair | 5-Membered / Envelope |
| Precursor Reagent | 1,3-Propanedithiol | 1,2-Ethanedithiol |
| Umpolung Capability | Excellent (Forms a stable 2-lithio carbanion) | Incompatible (Anion rapidly fragments) |
| Thermodynamic Stability | Exceptionally High | High (but possesses slight torsional strain) |
| Cleavage / Deprotection Rate | Slower (Requires strong thiophilic pull or oxidation) | Faster (Easier C-S bond cleavage) |
| Base / Acid Tolerance | pH < 1 to pH > 12[1] | pH < 1 to pH > 12 |
Verified Experimental Protocols for Deprotection
Due to the profound stability of thioacetals, simple hydrolysis is impossible. As an application scientist, I advise utilizing self-validating protocols that maximize chemoselectivity while avoiding the severe toxicity of traditional heavy-metal refluxing. Below are two optimized workflows.
General mechanistic pathways for the deprotection of thioacetals to regenerate parent carbonyls.
Protocol A: Mild Oxidative Cleavage (Micellar System)
This procedure utilizes a green, mild oxidative approach. Iodine catalyzes the oxidation of the dithioacetal into a monosulfoxide intermediate, which dramatically lowers the energy barrier for subsequent hydrolysis back into the carbonyl[8]. Reagents: Thioacetal derivative (1 mmol), 30% aq. H₂O₂, Iodine (5 mol%), Sodium Dodecyl Sulfate (SDS). Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add the thioacetal derivative and SDS to generate an aqueous micellar solution. Causality: The micellar environment isolates hydrophobic substrates from bulk water, preventing side-reactions while enabling the use of aqueous oxidants[2].
-
Catalyst Addition: Add iodine (5 mol%) to the stirring solution.
-
Oxidation: Introduce the 30% aqueous hydrogen peroxide dropwise.
-
Monitoring: Stir vigorously at room temperature. The conversion is typically complete within 30 minutes, cleanly bypassing overoxidation[9],[2]. Validate completion via TLC.
-
Quenching: Quench the active reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color dissipates.
-
Isolation: Extract the organic product using dichloromethane or ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Rapid Metal-Mediated Solid-State Cleavage
For sterically hindered substrates that resist mild oxidation, the extreme thiophilicity of Mercury(II) serves as a potent unmasking agent. This solid-state variant drastically reduces reaction time and avoids large volumes of toxic solvent[10]. Reagents: Thioacetal derivative (1 mmol), Mercury(II) nitrate trihydrate [Hg(NO₃)₂·3H₂O] (2 mmol). Step-by-Step Procedure:
-
Preparation: In a clean, dry mortar, combine the thioacetal derivative and the Hg(NO₃)₂·3H₂O salt.
-
Activation: Grind the solid mixture thoroughly with a pestle at room temperature. Validation Check: You will observe a distinct color change from white to dark brown, and back to white. This physically validates the formation and collapse of the transient mercury-sulfur complex[9],[10].
-
Monitoring: Monitor by TLC. Because the reaction is driven by concentrated solid-state kinetics, deprotection is exceptionally fast—usually finishing within 1 to 4 minutes[9],[10].
-
Wash & Filtration: Wash the crude reaction mixture with 5 mL of ethanol or acetonitrile. Filter the suspension to remove the insoluble mercury salts.
-
Isolation: Evaporate the filtrate under reduced pressure to isolate the pure regenerated carbonyl compound.
References
-
Title: Application Notes and Protocols: Deprotection of 1,3-Dithianes to Regenerate Carbonyls | Source: benchchem.com | URL: 9
-
Title: 1,3-Dithianes, 1,3-Dithiolanes | Source: organic-chemistry.org | URL: 1
-
Title: Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate | Source: researchgate.net | URL: 11
-
Title: A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Source: researchgate.net | URL: 2
-
Title: Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions | Source: stackexchange.com | URL: 3
-
Title: Cleavage of 1,3‐dithianes. All reactions were performed according to... | Source: researchgate.net | URL: 6
-
Title: Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides | Source: thieme-connect.de | URL: 8
-
Title: Base dependent 1,3-dithioacetals rearrangement over sulfoxidation under visible-light photocatalysis | Source: semanticscholar.org | URL: 4
-
Title: Oxidative cleavage of C–S bonds in 2,2-disubstituted 1,3-dithiolanes and 1,3-oxathiolanes | Source: tandfonline.com | URL: 7
-
Title: Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate | Source: nih.gov | URL: 10
-
Title: Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase | Source: utk.edu | URL: 5
Sources
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. volweb.utk.edu [volweb.utk.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
2-(4-Chlorophenyl)-1,3-dithiane proper disposal procedures
Operational Standard: Handling and Disposal of 2-(4-Chlorophenyl)-1,3-dithiane
As a Senior Application Scientist, I frequently guide research teams through the logistical challenges of managing structurally complex building blocks. 2-(4-Chlorophenyl)-1,3-dithiane (CAS: 10359-09-8) is a highly valuable intermediate in pharmaceutical synthesis, but it presents a unique dual-threat profile during waste management.
Because the molecule combines a dithiane moiety (high sulfur content) with a chlorophenyl group (covalently bound halogen), improper disposal triggers the evolution of highly corrosive and toxic sulfur oxides (SOx) and hydrogen chloride (HCl) gas. The following operational plan outlines the causality, segregation logic, and self-validating protocols required to safely manage this compound from the benchtop to final destruction.
Part 1: Physicochemical Hazard Profile & Causality
To design a fail-safe disposal protocol, we must first deconstruct the compound's physical and chemical parameters. These metrics dictate our waste stratification logic, ensuring that regulatory compliance is an automatic byproduct of our scientific process.
Table 1: Waste Characterization & Causality Profile
| Parameter | Value | Causality for Operational Protocol |
| CAS RN | 10359-09-8 | Essential for precise EPA and RCRA hazardous waste manifesting. |
| Melting Point | 87.0 - 91.0 °C | Solid at room temperature; must be managed as solid hazardous waste unless dissolved in a reaction solvent. |
| Halogen Content | ~15.3% (Chlorine) | Categorizes the stream as "Halogenated Organic Waste." Strictly forbids any sink/sewer drain disposal[1]. |
| Sulfur Content | ~27.7% (Sulfur) | Precludes standard atmospheric burning. Requires targeted high-temperature incineration equipped with flue gas desulfurization. |
Part 2: Logistical Waste Stratification Workflow
The EPA’s Resource Conservation and Recovery Act (RCRA) regulations—specifically Subpart K for eligible academic and research laboratories—provide a structured framework for hazardous waste accumulation[2]. Subpart K empowers trained professionals to determine waste hazards within the laboratory, minimizing stockpiles and ensuring the material moves seamlessly from a Satellite Accumulation Area (SAA) to an authorized incinerator[2].
The logical flow of this segregation process is visualized below.
Caption: Workflow for segregation, accumulation, and incineration of chlorinated dithiane waste.
Part 3: Self-Validating Disposal Methodologies
In laboratory practice, experimental choices must be verifiable. The following methodologies provide step-by-step guidance for disposing of 2-(4-Chlorophenyl)-1,3-dithiane, incorporating self-validating checks to ensure the protocol has been executed safely.
Protocol A: Handling Solid Waste (Neat Material & Contaminated Consumables)
Solid remnants, including weighing papers, spatulas, and expired batches, must be sequestered immediately to prevent airborne dust exposure and cross-contamination.
-
Isolation: Sweep or carefully transfer all solid 2-(4-Chlorophenyl)-1,3-dithiane waste into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container.
-
Exclusion of Incompatibles: Ensure the container is free of strong oxidizing agents, alkali metals, or strong bases.
-
Validation Check: Observe the solid in the container for 60 seconds. An absence of discoloration, heat generation, or sulfurous odor validates that no reactive cross-contamination has occurred.
-
-
Labeling: Affix a legally compliant hazardous waste label stating exactly: "Hazardous Waste - Solid Halogenated Organosulfur (Contains 2-(4-Chlorophenyl)-1,3-dithiane)."
-
SAA Transfer: Move the container to the designated SAA. Under EPA Subpart K, ensure the container is tightly closed at all times except when actively adding waste, and date the label the moment accumulation begins[2].
Protocol B: Handling Liquid Waste (Reaction Mixtures & Solvent Extracts)
When 2-(4-Chlorophenyl)-1,3-dithiane is utilized in synthesis, it is often dissolved in halogenated solvents (e.g., Dichloromethane).
-
Quenching & Phase Separation: If the dithiane was part of an active chemical reaction, quench the reaction completely. Use a separatory funnel to isolate the organic phase containing the dithiane.
-
Collection: Pour the organic phase into an explicitly designated "Halogenated Organic Waste" carboy.
-
Causality Note: We meticulously segregate halogenated streams from non-halogenated streams because burning halogenated waste requires significantly higher temperatures and specialized scrubber downstream processing to prevent dioxin formation. Mixing the two streams needlessly escalates disposal costs and environmental risk.
-
-
Equilibration: Leave the cap loosely secured in a fume hood for 15 minutes before final sealing.
-
Validation Check: Monitor the carboy for pressure buildup or off-gassing. If the solution remains at room temperature without bubbling, the waste is stable and chemically inert.
-
-
Sealing and SAA Storage: Secure the cap firmly and transport to the SAA, ensuring it is picked up by Environmental Health and Safety (EHS) within the compliant timeframe (typically removed within 6 to 12 months under a Laboratory Management Plan)[2].
Part 4: Incineration & Environmental Safeguards
Once EHS personnel transport the waste from the laboratory to an authorized Treatment, Storage, and Disposal Facility (TSDF), the ultimate destruction of 2-(4-Chlorophenyl)-1,3-dithiane relies on advanced environmental engineering.
Because of the molecule's distinct structural profile, the TSDF cannot utilize a standard commercial furnace. Thermal decomposition of the 1,3-dithiane ring and the chlorophenyl moiety yields copious amounts of SOx and HCl. To counteract this, the incinerator must be equipped with an Acid Gas Wet Scrubber or a Semi-Dry Deacidification Scrubber [3].
In these systems, a highly alkaline slurry (such as calcium hydroxide or sodium hydroxide) is atomized directly into the incinerator's flue gas[4]. The alkaline droplet effectively captures and neutralizes the acidic HCl and SOx species before they reach the stack[3][4]. Understanding this downstream engineering explains why we strictly label the waste as an "Organosulfur Halogen"—it guarantees the waste is routed to a facility equipped with the precise scrubber technology required to neutralize its decomposition byproducts.
References
-
Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt Environmental Health and Safety URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: US Environmental Protection Agency URL: [Link]
-
Title: Evolution of Particulate Matter in a Municipal Solid Waste Incinerator: Probing into the Effects of a Rotary Spray Semi-dry Scrubber and a Baghouse Source: Energy & Fuels - ACS Publications URL: [Link]
-
Title: Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control Source: US Environmental Protection Agency URL: [Link]
Sources
Personal protective equipment for handling 2-(4-Chlorophenyl)-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 2-(4-Chlorophenyl)-1,3-dithiane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit toxicity upon ingestion or inhalation.
These potential hazards underscore the importance of stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when working with 2-(4-Chlorophenyl)-1,3-dithiane. The following table outlines the minimum required PPE, with explanations for each component's necessity.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles, preventing direct contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[2] | Minimizes the inhalation of potentially harmful dust or vapors. |
Operational Plan: Safe Handling from Receipt to Reaction
A systematic approach to handling 2-(4-Chlorophenyl)-1,3-dithiane minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the container is tightly sealed when not in use.
Weighing and Dispensing
-
All weighing and dispensing of the solid compound should be conducted within a chemical fume hood to control potential dust exposure.
-
Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.
In the Laboratory: A Step-by-Step Workflow
The following workflow diagram illustrates the critical steps for safely incorporating 2-(4-Chlorophenyl)-1,3-dithiane into your experimental procedures.
Caption: A flowchart outlining the key stages of safely handling 2-(4-Chlorophenyl)-1,3-dithiane in a laboratory setting.
Emergency Procedures: Be Prepared, Act Swiftly
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of 2-(4-Chlorophenyl)-1,3-dithiane and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation: The Foundation of Safe Disposal
-
Designated Waste Container: All waste containing 2-(4-Chlorophenyl)-1,3-dithiane, including residual amounts, contaminated lab supplies (e.g., gloves, weighing paper), and reaction byproducts, must be collected in a clearly labeled, dedicated container for "Halogenated Organic Waste".
-
No Sink Disposal: Under no circumstances should this compound or its waste be disposed of down the sink. This is to prevent environmental contamination and potential reactions within the drainage system.
Decontamination of Laboratory Equipment
Thorough decontamination of glassware and equipment is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. Collect this rinse solvent as halogenated organic waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Final Disposal
-
All collected halogenated organic waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly sealed and labeled before collection.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 2-(4-Chlorophenyl)-1,3-dithiane.
Caption: A workflow for the correct segregation and disposal of waste and decontamination of equipment after using 2-(4-Chlorophenyl)-1,3-dithiane.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific practice.
References
- Key Organics.
- Angene Chemical.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
